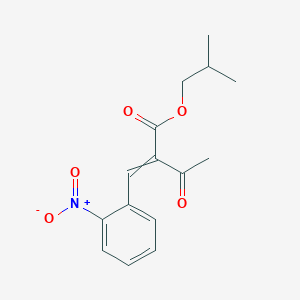

Butanoic acid, 2-((2-nitrophenyl)methylene)-3-oxo-, 2-methylpropyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate” is an organic compound . It is a mono-constituent substance with the molecular formula C15H17NO5 .

Molecular Structure Analysis

The molecular structure of “2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate” consists of a total of 40 bonds. There are 22 non-H bonds, 11 multiple bonds, 7 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 nitro group (aromatic), and 1 hydrazone .Physical And Chemical Properties Analysis

The molecular weight of “2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate” is 291.29900 . Unfortunately, other physical and chemical properties like density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique

Chemical Reactions and Structural Studies

- Researchers Wardell, Skakle, Low, and Glidewell studied the molecules of methyl 3-(2-nitrophenylhydrazono)butanoate and related compounds, demonstrating polarized molecular electronic structures and linking molecules into chains by hydrogen bonds. The study contributes to understanding the structural and molecular properties of these compounds (Wardell et al., 2007).

Biological and Growth-Regulating Activities

- Stanchev, Boyanov, Geneva, Boychinova, Stancheva, and Manolov explored 4-hydroxycoumarin derivatives, including compounds related to methyl 3-oxobutanoate, for their growth-regulating activity on nitrogen-fixing soybean plants. This research indicates potential agricultural applications, showing concentration-dependent growth regulation (Stanchev et al., 2010).

Molecular Docking and Structural Analysis

- Vanasundari, Balachandran, Kavimani, and Narayana conducted molecular docking and structural studies on butanoic acid derivatives, indicating their significance in bonding and potential biological activities. This research highlights the pharmaceutical importance of these compounds and their roles in inhibiting Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).

Antioxidant Properties and Chemical Synthesis

- Stanchev, Hadjimitova, Traykov, Boyanov, and Manolov investigated the antioxidant properties of 4-hydroxycoumarin derivatives, including compounds structurally similar to 2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate, showing the potential for these compounds in antioxidant applications (Stanchev et al., 2009).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate involves the condensation of 2-nitrobenzaldehyde with 2-methylpropyl acetoacetate in the presence of a base to form the desired product.", "Starting Materials": [ "2-nitrobenzaldehyde", "2-methylpropyl acetoacetate", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 2-nitrobenzaldehyde to a round-bottom flask", "Add 2-methylpropyl acetoacetate to the flask", "Add a base (e.g. sodium hydroxide) to the flask", "Heat the mixture under reflux for several hours", "Allow the mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the desired product" ] } | |

Numéro CAS |

61312-59-2 |

Formule moléculaire |

C15H17NO5 |

Poids moléculaire |

291.30 g/mol |

Nom IUPAC |

2-methylpropyl (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |

InChI |

InChI=1S/C15H17NO5/c1-10(2)9-21-15(18)13(11(3)17)8-12-6-4-5-7-14(12)16(19)20/h4-8,10H,9H2,1-3H3/b13-8- |

Clé InChI |

MGPMEYRPZPIHIL-JYRVWZFOSA-N |

SMILES isomérique |

CC(C)COC(=O)/C(=C\C1=CC=CC=C1[N+](=O)[O-])/C(=O)C |

SMILES |

CC(C)COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)C |

SMILES canonique |

CC(C)COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B3146936.png)

![4-[(2-fluorophenyl)sulfonylamino]benzoic Acid](/img/structure/B3146973.png)

![{5-[4-(Trifluoromethyl)phenyl]isoxazol-3-yl}methan-1-ol](/img/structure/B3147023.png)

![3-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B3147035.png)